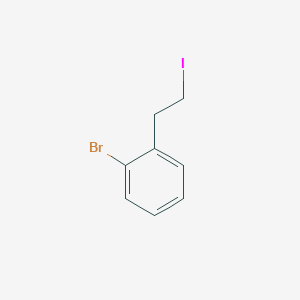

1-Bromo-2-(2-iodoethyl)benzene

Description

1-Bromo-2-(2-iodoethyl)benzene is a halogenated aromatic compound featuring bromine and iodine substituents on a benzene ring connected via an ethyl chain. The presence of both bromine and iodine introduces unique reactivity patterns, particularly in cyclization and cross-coupling reactions, making it valuable in organic synthesis and pharmaceutical intermediate production .

Properties

Molecular Formula |

C8H8BrI |

|---|---|

Molecular Weight |

310.96 g/mol |

IUPAC Name |

1-bromo-2-(2-iodoethyl)benzene |

InChI |

InChI=1S/C8H8BrI/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6H2 |

InChI Key |

GJQCBCRCLGMKLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCI)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Analogues

- 1-Bromo-2-(2-bromoethyl)benzene ():

This compound replaces iodine with bromine on the ethyl chain. Kinetic studies show that cyclization rates of its aryllithium derivatives are slower than those of 1-bromo-2-(2-iodoethyl)benzene due to weaker C–Br bond polarization compared to C–I. Methoxy substituents (e.g., 4,5-dimethoxy derivatives) further accelerate cyclization by stabilizing transition states through electron-donating effects . - 1-Bromo-2-iodobenzene (CAS 583-55-1, ):

A simpler analogue lacking the ethyl linker. It has a molecular weight of 282.99 g/mol and a boiling point of ~393–530 K. The absence of the ethyl group limits its utility in forming fused ring systems but enhances stability in storage .

Oxygen-Containing Derivatives

- 1-Bromo-2-(difluoromethoxy)benzene (CAS 175278-33-8, ):

Features a difluoromethoxy group instead of the iodoethyl chain. This substitution increases polarity, improving solubility in polar solvents. Its applications include serving as a fluorinated intermediate in agrochemical synthesis . - 1-Bromo-2-(2-butoxyethoxy)benzene (CAS 1249279-08-0, ):

Contains an ether chain, enhancing hydrophilicity. Such derivatives are less reactive in radical-mediated reactions but excel in nucleophilic substitutions due to the electron-rich oxygen atom .

Alkenyl and Alkynyl Derivatives

- 1-Bromo-2-(phenylethynyl)benzene (): The ethynyl group enables Sonogashira coupling, forming extended π-conjugated systems. This contrasts with the iodoethyl group, which is more prone to elimination or nucleophilic displacement .

- 1-Bromo-2-(1-phenylethenyl)benzene ():

The ethenyl substituent facilitates Diels-Alder reactions but introduces steric hindrance, reducing regioselectivity in cross-couplings compared to the iodoethyl analogue .

Cyclization Reactions

This compound undergoes rapid intramolecular cyclization via aryllithium intermediates, forming indane derivatives. In contrast, 1-bromo-2-(2-bromoethyl)benzene requires higher temperatures or Lewis acid catalysts due to slower kinetics .

Halogen Exchange

The iodine atom in this compound can be selectively replaced in Stille or Suzuki couplings, whereas chloro analogues (e.g., 1-bromo-2-(2-chloro-2-methylpropyl)benzene, ) require harsher conditions for substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.